2-(2-p-Tolyloxy-acetylamino)-benzamide
Description
2-(2-p-Tolyloxy-acetylamino)-benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a p-tolyloxy acetyl group. The p-tolyloxy moiety may enhance metabolic stability compared to simpler benzamides, as aromatic ethers often resist oxidative degradation .
Properties
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-12(9-7-11)21-10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHYRYSNOOOUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-p-Tolyloxy-acetylamino)-benzamide typically involves the reaction of p-toluidine with acetic anhydride to form p-tolyloxy-acetylamine. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-p-Tolyloxy-acetylamino)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the p-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-(2-p-Tolyloxy-acetylamino)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-p-Tolyloxy-acetylamino)-benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-(2-p-Tolyloxy-acetylamino)-benzamide with key benzamide derivatives reported in recent studies:
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-(2-p-Tolyloxy-acetylamino)-benzamide with high purity?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example, intermediates like benzamide cores can be functionalized via nucleophilic substitution or amidation. High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, as highlighted in studies on structurally similar compounds . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to maximize yield, with regioselectivity monitored via techniques like TLC or NMR.
Q. How can researchers validate the biological activity of this compound in cancer models?
- Methodological Answer : Standard assays include in vitro cytotoxicity testing (e.g., MTT assays on cancer cell lines) and in vivo xenograft models. Mechanistic studies may involve flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting to evaluate protein targets (e.g., caspase activation). For example, benzamide derivatives with chloro or trifluoromethyl groups have shown enzyme inhibition via interaction with ATP-binding pockets, as observed in related compounds . Dose-response curves and IC₅₀ calculations are essential for potency evaluation.
Advanced Research Questions
Q. How do electronic structure methods (e.g., B3LYP vs. MP2) affect conformational predictions for this compound?
- Methodological Answer : Computational studies on benzamide derivatives reveal significant discrepancies in intramolecular energy landscapes between methods. For instance, MP2 accounts for dispersion interactions more accurately than B3LYP, leading to differences of >20 kJ/mol in relative conformer energies . Researchers should perform benchmark calculations with larger basis sets (e.g., cc-pVTZ) and correct for Basis Set Superposition Error (BSSE) using counterpoise corrections. Hybrid methods (e.g., DFT-D3) may balance accuracy and computational cost.
Q. What approaches resolve contradictions between experimental and computational data on benzamide polymorph stability?
- Methodological Answer : Discrepancies often arise from neglected solvent effects or kinetic vs. thermodynamic control in crystallization. Experimental validation via X-ray crystallography (using tools like Mercury CSD ) can identify dominant polymorphs. Computational free-energy calculations (e.g., metadynamics) incorporating solvent models (e.g., COSMO-RS) improve agreement with experimental observations. For example, studies on 2-(acetylamino)benzamide polymorphs emphasize the need to compare lattice energies with thermal stability data .
Q. How can researchers analyze the role of substituents (e.g., p-Tolyloxy) in modulating this compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution of functional groups. For instance, replacing the p-Tolyloxy group with electron-withdrawing groups (e.g., nitro) can alter binding affinity to targets like kinases. Comparative assays (e.g., enzyme inhibition kinetics) paired with molecular docking (AutoDock Vina) quantify substituent effects. Data from analogues, such as trifluoromethyl-substituted benzamides, suggest lipophilicity and steric bulk critically influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
